N-(3,3,5-trimethylcyclohexyl)nonanamide
Description
N-(3,3,5-Trimethylcyclohexyl)nonanamide is a synthetic amide derivative characterized by a cyclohexyl group substituted with three methyl groups at the 3, 3, and 5 positions and a nonanamide chain. For instance, Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) shares the nonanamide backbone but differs in its aromatic substitution (vanillyl group) . Similarly, Homosalate (3,3,5-trimethylcyclohexyl salicylate) features the same substituted cyclohexyl group but replaces the nonanamide with a salicylate ester, highlighting its use as a UV absorber . The trimethylcyclohexyl moiety in this compound likely enhances steric bulk and lipophilicity, which could influence its stability and solubility in industrial or pharmaceutical formulations.
Properties
Molecular Formula |
C18H35NO |
|---|---|
Molecular Weight |
281.5g/mol |
IUPAC Name |
N-(3,3,5-trimethylcyclohexyl)nonanamide |
InChI |
InChI=1S/C18H35NO/c1-5-6-7-8-9-10-11-17(20)19-16-12-15(2)13-18(3,4)14-16/h15-16H,5-14H2,1-4H3,(H,19,20) |
InChI Key |
XTANOFCRLHYZHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C |
Canonical SMILES |
CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3,3,5-trimethylcyclohexyl)nonanamide with structurally or functionally related compounds:
Structural and Functional Insights
Backbone Variations: Unlike Nonivamide and Dihydrocapsaicin, which incorporate aromatic vanillyl groups, this compound features a fully aliphatic cyclohexyl substituent. Homosalate shares the 3,3,5-trimethylcyclohexyl group but uses a salicylate ester instead of an amide linkage, making it more prone to hydrolysis under alkaline conditions compared to the stable amide bond in the target compound .
Bioactivity and Applications: Nonivamide and Dihydrocapsaicin are capsaicin analogs with TRPV1 agonist activity, used in pain management. In contrast, this compound’s lack of a phenolic hydroxyl group may reduce receptor binding but enhance stability in formulations .
Physicochemical Properties: The trimethylcyclohexyl group in this compound likely confers higher melting and boiling points compared to less substituted analogs, as seen in high-density fuels derived from similar cyclohexane frameworks . Homosalate’s salicylate group enables UV-B absorption, whereas the target compound’s nonanamide chain may facilitate lipid membrane penetration, suggesting utility in transdermal delivery systems .
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